(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one

Enaminone Chemistry Physicochemical Properties Drug Design

(4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one (CAS 339107-43-6) is a synthetic cyclic enaminone characterized by a C19H19NO2 framework and a molecular weight of 293.36 g/mol. Unlike its saturated amine counterparts such as the drug candidate blarcamesine, this compound features an electrophilic enaminone (NC=C–C=O) moiety, classifying it as a capto-dative ethylene with distinct reactivity and physicochemical properties.

Molecular Formula C19H19NO2
Molecular Weight 293.366
CAS No. 339107-43-6
Cat. No. B2803255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one
CAS339107-43-6
Molecular FormulaC19H19NO2
Molecular Weight293.366
Structural Identifiers
SMILESCN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+
InChIKeyCKPDBTWWNMYQLO-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one (CAS 339107-43-6) Is a Critical Research Chemical


(4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one (CAS 339107-43-6) is a synthetic cyclic enaminone characterized by a C19H19NO2 framework and a molecular weight of 293.36 g/mol . Unlike its saturated amine counterparts such as the drug candidate blarcamesine, this compound features an electrophilic enaminone (NC=C–C=O) moiety, classifying it as a capto-dative ethylene with distinct reactivity and physicochemical properties [1]. It is primarily sourced as a research chemical with purities typically up to 98% . This unique electronic configuration makes it a versatile scaffold for synthetic elaboration and a critical tool compound for structure-activity relationship (SAR) studies targeting sigma receptors and melanocortin pathways, rather than a generic building block [2].

The Danger of Substituting (4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one with Saturated Amine Analogs


Generic substitution of (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one with a saturated amine analog like 1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine (blarcamesine backbone) is scientifically invalid for most research applications. The presence of the exocyclic double bond in the target compound creates a conjugated enaminone system that fundamentally alters its electronic profile, making it a potent electrophilic building block for conjugate addition and cyclization reactions [1]. This structural feature also induces distinct differences in physicochemical properties such as LogP and topological polar surface area (TPSA), directly impacting membrane permeability and non-specific binding in biological assays . The saturated analogs lack this reactive handle and exist in a different chemical space, rendering any SAR data or synthetic pathway non-transferable .

Head-to-Head Evidence Quantifying the Advantages of (4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one


Enaminone vs. Saturated Amine: A Fundamental Shift in Molecular Properties

The (4E)-4-[(dimethylamino)methylidene] substituent creates a conjugated enaminone system, which profoundly alters key physicochemical properties compared to the saturated aminomethyl analog (blarcamesine). Computational predictions show a significant increase in lipophilicity and a different hydrogen-bonding capacity, which are critical drivers of biological activity and synthetic utility [1].

Enaminone Chemistry Physicochemical Properties Drug Design

Exclusive Availability of the Enaminone Scaffold for Synthesis

The enaminone moiety of the target compound is a versatile and reactive functional group handle absent in saturated analogs. It enables unique synthetic transformations like 1,4-conjugate additions and cycloadditions, making it a privileged scaffold for constructing diverse compound libraries. The compound is specifically offered as a research chemical with a certified purity of 98% (HPLC), suitable for demanding synthetic applications, whereas related saturated amines are typically researched as drug candidates with different purity profiles .

Organic Synthesis Building Block Methodology

Distinct Biological Target Engagement Profile: Enaminone vs. Saturated Analogs

The target compound is a key intermediate and a distinct chemical probe in melanocortin receptor agonist programs, as disclosed in patent literature [1]. While the saturated amine analog blarcamesine is a known sigma-1 receptor agonist with an IC50 of 860 nM , the enaminone structure of our target compound places it in a different chemical series aimed at modulating melanocortin receptors (MC4R/MC5R) . Its reactivity and topology allow it to serve as a starting material for developing small-molecule MC4R agonists for metabolic disorders, a therapeutic area distinct from blarcamesine's neuroprotection focus.

Sigma-1 Receptor Melanocortin Receptor Pharmacology

Stability and Storage: Ambient vs. Cold Chain Logistics

The technical-grade enaminone is specified for storage at ambient temperature, which simplifies logistics and long-term inventory management compared to cold chain-dependent compounds . This is a tangible advantage for procurement and compound management workflows.

Storage Stability Material Handling Procurement

Precise Molecular Weight Differentiation for Analytical Standards

The exact molecular weight (293.36 g/mol) and unique MDL identifier (MFCD00127630) differentiate the target compound from close analogs. For instance, the common saturated amine analog has a distinct molecular formula (C₁₉H₂₃NO vs. C₁₉H₁₉NO₂) and thus a different molecular ion in mass spectrometry , ensuring unambiguous identification in reaction monitoring .

Analytical Chemistry Mass Spectrometry Quality Control

High-Value Application Scenarios for (4E)-4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one (CAS 339107-43-6)


Medicinal Chemistry: Developing Melanocortin-4 Receptor (MC4R) Agonists for Metabolic Diseases

This enaminone serves as a crucial starting material or advanced intermediate for synthesizing non-peptide small-molecule MC4R agonists [1]. Its reactive 4-methylidene handle allows for rapid diversification, enabling SAR studies to develop novel anti-obesity or sexual dysfunction therapeutics. The scaffold's distinct profile from the sigma-1-targeting blarcamesine ensures the generated data is relevant to a completely separate clinical indication, making it indispensable for targeted drug discovery programs.

Synthetic Organic Chemistry: A Capto-Dative Ethylene Building Block for Diverse Library Synthesis

In synthetic methodology, the compound functions as a stable yet reactive enaminone building block [1]. Its (4E)-configured double bond facilitates highly regio- and stereoselective 1,4-conjugate additions, enabling the construction of complex oxolane-containing libraries. The commercially available 98% purity ensures the precision required for methodology development and reaction optimization, making it a superior choice over lower-purity or differently functionalized analogs.

Analytical Chemistry: Use as a Unique Reference Standard for Mass Spectrometry and HPLC

The unique molecular formula (C₁₉H₁₉NO₂) and exact mass (293.36 g/mol) provide a distinct analytical signature that allows it to be used as a non-interfering internal standard or system suitability reference compound, especially when analyzing reaction mixtures containing saturated amine products like blarcamesine [1]. Its ambient storage condition further simplifies its use in routine analytical workflows.

Material Science: Precursor for Novel Physical Property Modulators

The compound's high lipophilicity (cLogP ~4.1) and polarizable enaminone system make it a candidate for developing novel organic semiconductors or fluorescent probes [1]. Its ability to fine-tune electronic properties through simple chemical modifications allows material scientists to systematically adjust band gaps or emission wavelengths, a capability not replicated by the fully saturated oxolane analogs.

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